
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II), also known as nickel salen, is a coordination complex of nickel with a bidentate salen ligand. It is a widely used catalyst in organic synthesis, with applications in the pharmaceutical, agrochemical and polymer industries. Nickel salen is also used in the preparation of polymers, dyes and pigments. The complex is also used in the preparation of polymeric materials, such as polyurethane, polyethylene, polypropylene and polystyrene.
作用機序
Nickel salen is a bidentate ligand, meaning it binds to two metal atoms at the same time. The complex acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows the complex to act as a catalyst, speeding up the rate of a reaction. The complex also acts as an electron-pair donor, meaning it can donate electrons to other molecules. This allows the complex to act as a Lewis base, meaning it can accept electrons from other molecules.
Biochemical and Physiological Effects
Nickel salen has been shown to have several biochemical and physiological effects. The complex has been shown to have antioxidant activity, meaning it can scavenge free radicals and reduce oxidative damage. The complex has also been shown to have anti-inflammatory activity, meaning it can reduce inflammation in the body. The complex has also been shown to have antimicrobial activity, meaning it can inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
The main advantage of using Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen in laboratory experiments is that it is relatively inexpensive and easy to obtain. The complex is also relatively stable, meaning it can be stored for long periods of time without degrading. The main limitation of using Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen in laboratory experiments is that it is not very soluble in water, meaning it may not be suitable for use in aqueous solutions.
将来の方向性
There are many potential future directions for the use of Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen. One potential application is in the field of drug delivery, where the complex could be used to deliver drugs to specific sites in the body. Another potential application is in the field of nanotechnology, where the complex could be used to create nanomaterials with specific properties. Other potential applications include the use of the complex in the production of polymers, dyes and pigments, and in the study of electrochemical reactions.
合成法
The synthesis of Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen is typically carried out in an aqueous solution of Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) chloride and the salen ligand. The reaction is typically carried out at a temperature of around 70°C. The reaction typically yields a solution of the Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen complex in water. The complex can then be isolated by precipitation or filtration.
科学的研究の応用
Nickel salen is widely used in scientific research, particularly in the fields of catalysis and electrochemistry. The complex has been used in the study of the electrochemical oxidation of organic compounds, as well as the study of electrocatalytic reactions. Nickel salen has also been used in the study of the reduction of carbon dioxide to formic acid. Nickel salen has been used in the study of the electrochemical oxidation of alcohols, as well as the study of electrocatalytic reactions. Nickel salen has also been used in the study of the reduction of carbon dioxide to formic acid.
特性
IUPAC Name |
nickel;2-[(2,3,4-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H8F3NO.Ni/c2*14-9-5-6-10(13(16)12(9)15)17-7-8-3-1-2-4-11(8)18;/h2*1-7,18H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKINZEVQNRGXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O.C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


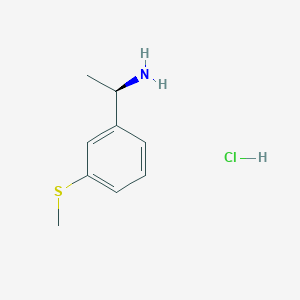

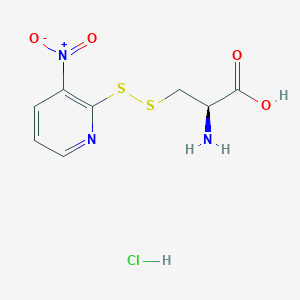
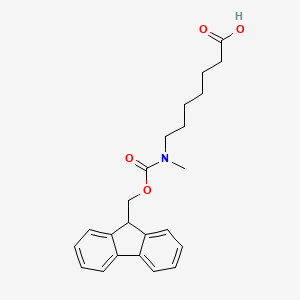
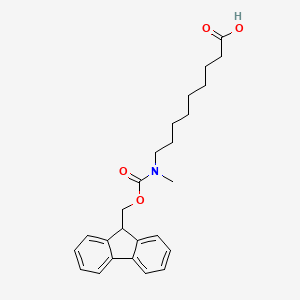

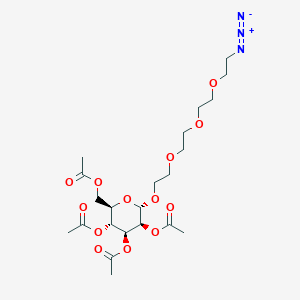
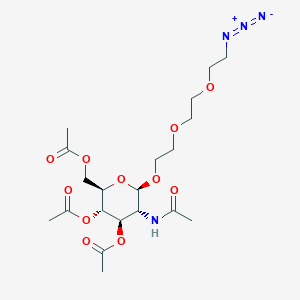
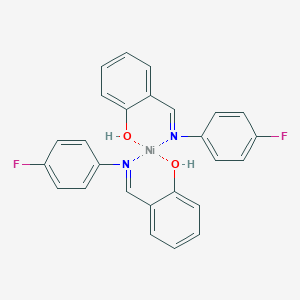
![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)